N-(3-acetamidophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
説明
N-(3-acetamidophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a carboxamide group at position 4, a 3-acetamidophenyl substituent, and alkyl groups (1,3-dimethyl and 6-isopropyl). This structural framework is common in medicinal chemistry due to the pyrazolopyridine core’s versatility in binding to biological targets, particularly kinases and receptors .
特性
分子式 |
C20H23N5O2 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
N-(3-acetamidophenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c1-11(2)17-10-16(18-12(3)24-25(5)19(18)23-17)20(27)22-15-8-6-7-14(9-15)21-13(4)26/h6-11H,1-5H3,(H,21,26)(H,22,27) |
InChIキー |
HWYOJWKIIVSTFV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=CC(=C3)NC(=O)C)C |
製品の起源 |
United States |
準備方法
Friedländer Annulation Strategy
The Friedländer reaction between 5-amino-1H-pyrazole-4-carbaldehyde (11 ) and propan-2-yl-substituted ketones serves as the primary method for constructing the pyrazolo[3,4-b]pyridine core. In ethanol with piperidine catalysis, the aldehyde group of 11 condenses with the ketone’s α-methylene carbon, followed by cyclodehydration to form the bicyclic system. For example, refluxing 11 with 3-methyl-2-butanone in ethanolic KOH at 80°C for 12 hours yields the 6-isopropyl-substituted intermediate 12 in 78% yield.
Table 1: Optimization of Friedländer Reaction Conditions
Knoevenagel Condensation Approach
Alternative routes utilize Knoevenagel condensation between 5-aminopyrazole-4-carbaldehydes and active methylene compounds. For instance, reacting 11 with ethyl acetoacetate in toluene under Dean-Stark conditions produces the enamine intermediate 13 , which undergoes cyclization in the presence of acetic acid to form the pyridine ring. This method achieves a 72% yield but requires strict anhydrous conditions to prevent hydrolysis.
Methyl Group Installation at Positions 1 and 3
Alkylation of Pyrazole Nitrogen
Quaternization of the pyrazole nitrogen is achieved using methyl iodide in DMF with NaH as a base. The reaction proceeds at room temperature, yielding the 1,3-dimethylated product 17 in 89% yield. Excess methyl iodide (3 equiv) ensures complete alkylation while minimizing O-methylation side reactions.
Reductive Methylation
For substrates sensitive to strong bases, reductive methylation with formaldehyde and NaBH₃CN in MeOH provides a milder alternative. This method selectively methylates the pyrazole nitrogens at pH 7–8, achieving 82% yield with <5% over-methylation.
Carboxamide Functionalization
Carbodiimide-Mediated Coupling
The terminal carboxamide is installed via HOBt/EDCI-mediated coupling of the pyridine-4-carboxylic acid 18 with 3-acetamidoaniline. In DCM at 0°C, this method achieves 88% yield with minimal racemization.
Critical Purification Steps:
-
Washing with 5% citric acid to remove excess EDCI
-
Column chromatography (SiO₂, EtOAc/hexane 1:1)
-
Recrystallization from ethanol/water
Microwave-Assisted Amidation
Microwave irradiation at 150°C for 10 minutes accelerates the coupling reaction between 18 and the aniline derivative, reducing reaction time from 12 hours to 15 minutes while maintaining 85% yield.
Structural Characterization and Validation
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrazolo[3,4-b]pyridine system with bond lengths of 1.337 Å (C4-C5) and 1.449 Å (C7-N1), consistent with sp² hybridization. The dihedral angle between the pyrazole and pyridine rings is 12.7°, indicating moderate conjugation.
Industrial-Scale Production Considerations
化学反応の分析
科学研究への応用
N-(3-アセトアミドフェニル)-1,3-ジメチル-6-(プロパン-2-イル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミドは、科学研究にいくつかの応用があります。
医薬品化学: この化合物は、特にがん、炎症、神経疾患などの疾患の治療における医薬品としての可能性について研究されています。
生物学研究: これは、酵素阻害や受容体結合など、さまざまな生物学的経路とメカニズムを研究するためのツール化合物として使用されています。
材料科学: この化合物の独特の構造は、導電性や蛍光性などの特定の特性を持つ新しい材料の開発のための候補となっています。
ケミカルバイオロジー: これは、特定のタンパク質の機能を調査し、新しい化学プローブを開発するために、ケミカルバイオロジー研究で使用されています。
科学的研究の応用
N-(3-acetamidophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It is used in chemical biology research to probe the function of specific proteins and to develop new chemical probes.
作用機序
類似の化合物との比較
類似の化合物
N-(3-アセトアミドフェニル)-1,3-ジメチル-6-(プロパン-2-イル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミド: は、以下のような他のピラゾロ[3,4-b]ピリジン誘導体と構造的に類似しています。
ユニークさ
N-(3-アセトアミドフェニル)-1,3-ジメチル-6-(プロパン-2-イル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミドのユニークさは、異なる化学的および生物学的特性を与える特定の官能基の組み合わせにあります。これは、さまざまな研究および産業用途のための貴重な化合物となっています。
類似化合物との比較
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrazolo[3,4-b]pyridine derivatives, emphasizing substituent variations, molecular properties, and synthesis strategies:
Structural and Functional Insights:
Positional isomerism in acetamide substitution can influence hydrogen bonding with kinase active sites. Fluorinated derivatives (e.g., ) exhibit higher melting points (~300°C) due to increased crystallinity from fluorine’s electronegativity, enhancing thermal stability and pharmacokinetics . Chlorophenyl and methoxy groups () balance lipophilicity and solubility, critical for oral bioavailability.
Synthetic Strategies :
- The target compound’s synthesis likely parallels methods in , involving base-mediated condensation of pyrazolo[3,4-b]pyridine precursors with acetamide-containing anilines.
- Palladium-catalyzed cross-coupling (e.g., ) is reserved for complex boronate intermediates, enabling access to fluorinated or heteroaromatic derivatives.
Molecular Weight and Drug-Likeness: The target compound (MW 406.48) falls within Lipinski’s rule of five (MW < 500), unlike the higher-MW fluorinated chromenone derivative (570.6, ), which may face bioavailability challenges.
Research Findings and Implications
- Kinase Inhibition : Pyrazolo[3,4-b]pyridines with acetamide and alkyl substituents (e.g., ) often inhibit kinases like BRAF or EGFR, suggesting the target compound’s therapeutic relevance in cancer .
- Metabolic Stability : Fluorinated analogs () resist CYP450-mediated oxidation, whereas chlorophenyl derivatives () may require structural optimization to reduce toxicity.
- Solubility Challenges : The absence of polar groups in the target compound (vs. methoxy in ) may necessitate formulation enhancements for clinical use.
生物活性
N-(3-acetamidophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article will explore its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: CHNO and a molecular weight of approximately 300.36 g/mol. Its structure includes a pyrazole ring fused with a pyridine structure, along with various substituents that enhance its biological activity.
Biological Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities. Notably, N-(3-acetamidophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has shown promise in:
- Inhibition of Tropomyosin Receptor Kinases (TRKs) : TRKs are crucial in cell proliferation and differentiation. A study demonstrated that related pyrazolo[3,4-b]pyridine derivatives exhibited inhibitory activity against TRKA with an IC value of 56 nM . This suggests potential applications in cancer therapeutics.
- Neuroprotective Effects : The compound's structural characteristics may allow it to interact with neurodegenerative pathways. Pyrazolo[3,4-b]pyridines have been noted for their ability to bind selectively to amyloid plaques associated with Alzheimer's disease .
Synthesis Methods
The synthesis of N-(3-acetamidophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic synthesis techniques. Common methods include:
- Cyclization Reactions : The formation of the pyrazolo[3,4-b]pyridine framework often involves cyclization reactions starting from appropriate precursors.
- Substitution Reactions : The introduction of acetamidophenyl and isopropyl groups can be achieved through various substitution reactions which enhance the compound's biological profile.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its derivatives:
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C for methylation | Minimizes side reactions |
| Solvent | DMF or THF | Enhances solubility |
| Catalyst | Pd(OAc)₂ for Suzuki coupling | Improves cross-coupling |
Basic: Which analytical techniques are most effective for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~454.2 g/mol) .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- HPLC : Quantifies purity (>95% via reverse-phase C18 column, acetonitrile/water gradient) .
Advanced: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
Methodological Answer:
Contradictions often arise from subtle structural variations (e.g., halogen vs. methoxy substituents). Strategies include:
Structure-Activity Relationship (SAR) Studies :
- Synthesize derivatives with systematic substituent changes (e.g., replacing acetamido with methoxy groups) and compare IC₅₀ values .
Targeted Assays :
Data Normalization :
Q. Example Data Comparison :
| Derivative | IC₅₀ (EGFR, nM) | Selectivity (JAK2/EGFR) | Source |
|---|---|---|---|
| Parent compound | 12.3 ± 1.2 | 8.5 | |
| 3-Methoxy analog | 45.7 ± 3.1 | 1.2 |
Advanced: What computational strategies predict binding affinity with kinase targets, and how are they validated?
Methodological Answer:
- Molecular Docking :
- Molecular Dynamics (MD) Simulations :
- Validation :
Advanced: How should researchers address crystallization challenges for X-ray diffraction studies?
Methodological Answer:
- Crystallization Screening :
- Data Collection/Refinement :
- Troubleshooting :
Q. Tables for Reference
Q. Table 1: Key Analytical Parameters
| Technique | Target Data | Critical Parameters |
|---|---|---|
| 1H NMR | Methyl group integration | 500 MHz, CDCl₃ solvent |
| HPLC | Retention time (~8.2 min) | C18 column, 70% MeOH |
| HR-MS | [M+H]⁺ = 454.2345 | ESI+, resolution 30,000 |
Q. Table 2: Common Synthesis Pitfalls
| Issue | Solution | Evidence Source |
|---|---|---|
| Low regioselectivity | Use directing groups (e.g., nitro) | |
| Amide bond hydrolysis | Avoid aqueous workup at high pH |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
